What is the chemical structure of (2S,6S)-2-Allyl-6-methyl-1,2,3,6-tetrahydropyridine
What is the chemical structure of (2S,6S)-2-Allyl-6-methyl-1,2,3,6-tetrahydropyridine
An In-Depth Technical Guide to (2S,6S)-2-Allyl-6-methyl-1,2,3,6-tetrahydropyridine: Synthesis, Stereochemistry, and Potential Applications
Abstract
The 1,2,3,6-tetrahydropyridine scaffold is a privileged structural motif found in a vast array of natural products and pharmacologically active compounds.[1][2] Its rigid, yet non-planar, conformation allows for precise spatial presentation of substituents, making it a valuable core for drug discovery. This guide focuses on a specific, stereochemically defined derivative, (2S,6S)-2-Allyl-6-methyl-1,2,3,6-tetrahydropyridine. While not extensively documented in public literature, its structure is representative of a class of compounds with significant biological potential, particularly as analogs of piperidine alkaloids.[3] This document provides a comprehensive analysis of its chemical structure, a proposed stereoselective synthesis based on established methodologies, and a discussion of its potential applications for researchers in medicinal chemistry and drug development.
Introduction: The Significance of the 2,6-Disubstituted Tetrahydropyridine Core
The piperidine and tetrahydropyridine ring systems are among the most prevalent nitrogen-containing heterocycles in biologically active molecules.[1][4] Substitution at the 2 and 6 positions creates two stereocenters, leading to cis and trans diastereomers, each with potentially distinct pharmacological profiles. This structural motif is the backbone of numerous alkaloids, including those from the Dendrobium genus, which have demonstrated neuroprotective, anti-inflammatory, and antitumor activities.[5][6][7]
The synthetic challenge lies in controlling the relative and absolute stereochemistry at these two positions.[3] The specific compound of interest, (2S,6S)-2-Allyl-6-methyl-1,2,3,6-tetrahydropyridine, possesses a cis relationship between the C2 allyl and C6 methyl groups. This precise stereochemical arrangement suggests that its biological activity, if explored, would be highly specific. The presence of an allyl group offers a versatile handle for further chemical modification, while the methyl group anchors the second stereocenter. This guide will deconstruct the molecule's features and propose a robust pathway for its synthesis, providing a blueprint for its creation and subsequent investigation.
Chemical Structure and Physicochemical Properties
The fundamental structure of (2S,6S)-2-Allyl-6-methyl-1,2,3,6-tetrahydropyridine is defined by a six-membered nitrogen heterocycle with a single double bond between C4 and C5. The key features are the stereochemically defined substituents at C2 and C6.
Mandatory Visualization
Caption: Chemical structure of (2S,6S)-2-Allyl-6-methyl-1,2,3,6-tetrahydropyridine.
Stereochemistry
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C2 Position: The allyl substituent is in the (S) configuration.
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C6 Position: The methyl substituent is also in the (S) configuration.
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Relative Stereochemistry: The (2S, 6S) designation indicates a cis relationship, where both substituents are on the same face of the ring's average plane. This is a critical feature that will dictate the synthetic strategy.
Physicochemical Properties (Predicted)
| Property | Predicted Value | Source/Justification |
| Molecular Formula | C₉H₁₅N | --- |
| Molecular Weight | 137.22 g/mol | Calculated |
| Appearance | Colorless to pale yellow liquid | Analogy to similar amines[8] |
| Boiling Point | ~150-180 °C | Extrapolated from similar structures |
| Solubility | Sparingly soluble in water, soluble in organic solvents (e.g., ethanol, chloroform, ether) | General property of amines |
| pKa (of conjugate acid) | ~9-10 | Typical for secondary amines |
Proposed Stereoselective Synthesis
The synthesis of cis-2,6-disubstituted tetrahydropyridines requires a high degree of stereocontrol. Several modern synthetic strategies can be adapted for this purpose, including palladium-catalyzed intramolecular allylic amination, aza-Diels-Alder reactions, and additions to chiral pyridinium salts.[1][4] Here, we propose a robust and logical pathway based on a highly diastereoselective palladium-catalyzed intramolecular allylic amination, a method proven effective for accessing 2,6-disubstituted-1,2,3,6-tetrahydropyridines.[1]
Retrosynthetic Analysis
The retrosynthetic analysis breaks down the target molecule into simpler, commercially available starting materials. The key disconnection is the C-N bond formation via an intramolecular cyclization.
Mandatory Visualization
Caption: Retrosynthetic analysis for the target molecule.
Proposed Synthetic Protocol
This protocol is a conceptual, self-validating workflow. Each step includes the rationale and methods for verification.
Step 1: Synthesis of Chiral N-Protected Amino Aldehyde
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Rationale: The synthesis begins with a chiral pool starting material, such as L-Alanine, to establish the first stereocenter (which will become C6). The amino acid is protected and then reduced to the corresponding aldehyde.
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Protocol:
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Protect the amine of L-Alanine with a suitable group (e.g., Boc or Cbz).
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Activate the carboxylic acid (e.g., as a mixed anhydride or Weinreb amide).
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Reduce the activated carboxyl group to the aldehyde using a mild reducing agent like DIBAL-H at -78 °C.
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Validation: The product aldehyde is purified by column chromatography. Its structure and purity are confirmed by ¹H NMR (presence of an aldehyde proton at ~9.5 ppm) and mass spectrometry. Chiral HPLC can confirm the enantiomeric excess (ee).
Step 2: Stereoselective Allylation
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Rationale: An allyl group is introduced via a nucleophilic addition to the chiral aldehyde. The choice of allylation reagent and conditions is critical for controlling the stereochemistry of the newly formed hydroxyl center, which will become C2. A substrate-controlled diastereoselective addition is expected.
-
Protocol:
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Dissolve the chiral aldehyde from Step 1 in anhydrous THF and cool to -78 °C.
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Add allylmagnesium bromide (or a similar allyl organometallic reagent) dropwise.
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Stir the reaction for several hours at low temperature, then warm to room temperature and quench with saturated aqueous NH₄Cl.
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-
Validation: The resulting homoallylic alcohol diastereomers are separated by column chromatography. The relative stereochemistry is determined using advanced NMR techniques (e.g., NOESY) or by forming a cyclic derivative.
Step 3: Palladium-Catalyzed Intramolecular Allylic Amination
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Rationale: This is the key ring-forming step. The N-protecting group is removed, and the resulting primary amine cyclizes onto the allyl group in the presence of a palladium catalyst. This reaction is known to proceed with high diastereoselectivity to form the cis product.[1]
-
Protocol:
-
Deprotect the amine (e.g., using TFA for a Boc group or H₂/Pd-C for a Cbz group).
-
Dissolve the deprotected amino alcohol in a suitable solvent like 1,2-dichloroethane (DCE).
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Add a palladium catalyst, such as PdCl₂(CH₃CN)₂, under an inert atmosphere.[1]
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Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).
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Validation: The crude product is purified by column chromatography. The final structure of (2S,6S)-2-Allyl-6-methyl-1,2,3,6-tetrahydropyridine is confirmed by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and chiral HPLC to verify the final enantiomeric and diastereomeric purity.
Potential Biological Activity and Applications
While no direct biological data exists for (2S,6S)-2-Allyl-6-methyl-1,2,3,6-tetrahydropyridine, its structural motifs suggest several areas of potential interest for drug discovery professionals.
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Analogs of Natural Alkaloids: The 2,6-disubstituted piperidine/tetrahydropyridine core is found in numerous alkaloids with potent bioactivities.[3] For instance, certain Dendrobium alkaloids exhibit neuroprotective effects.[6][7] This synthetic compound could serve as a simplified, accessible analog to probe the structure-activity relationships (SAR) of these complex natural products.
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Neurological and CNS Targets: The tetrahydropyridine ring is famously associated with the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which induces Parkinson's-like symptoms.[9][10][11] Extensive research has been conducted on MPTP analogs to understand the structural requirements for neurotoxicity and to develop potential neuroprotective agents or probes for monoamine oxidase (MAO).[10][12] The title compound could be explored for its interaction with MAO or other CNS targets.
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Scaffold for Library Synthesis: The tetrahydropyridine ring is considered an excellent scaffold in medicinal chemistry.[2] The allyl group on the target molecule is particularly useful, as it can be readily transformed via reactions like ozonolysis, epoxidation, or cross-metathesis to generate a library of diverse analogs for screening against various biological targets, such as kinases or GPCRs.[13]
Conclusion and Future Perspectives
(2S,6S)-2-Allyl-6-methyl-1,2,3,6-tetrahydropyridine represents a stereochemically pure, functionalized heterocyclic building block. Although not a well-known compound itself, its structure is highly relevant to modern medicinal chemistry. This guide has provided a comprehensive overview of its chemical nature and a plausible, detailed synthetic route that emphasizes stereocontrol, a critical aspect of modern drug design.
Future research should focus on the execution of the proposed synthesis to obtain the physical compound. Once synthesized and characterized, its biological profile can be investigated. Screening against a panel of CNS receptors, monoamine oxidases, and cancer cell lines would be a logical starting point to uncover its therapeutic potential. Furthermore, its use as a scaffold for creating more complex molecules could yield novel chemical entities with significant pharmacological value.
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